molecular formula C9H7F2NO3 B2999533 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one CAS No. 2416236-37-6

2,2-Difluoro-1-(3-nitrophenyl)propan-1-one

Cat. No. B2999533
CAS RN: 2416236-37-6
M. Wt: 215.156
InChI Key: RPRTZBYTPLJFDB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C9H7F2NO3 . It has a molecular weight of 215.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO3/c1-9(10,11)8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 215.16 .

Scientific Research Applications

Photophysical Properties of Chalcone Derivatives

The study of the photophysical properties of chalcone derivatives, including compounds related to 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one, emphasizes the impact of solvent polarity on absorption and fluorescence characteristics. Solvatochromic effects demonstrated bathochromic shifts with increasing solvent polarity due to intramolecular charge transfer interactions, highlighting the molecules' more stabilized singlet excited state compared to the ground state. This research offers insights into the photophysical behavior of such compounds, potentially guiding their applications in materials science and molecular electronics (Kumari et al., 2017).

Chemoselective Nitro Reduction

A method employing hexafluoro-2-propanol for the chemoselective nitro reduction of compounds, including this compound analogs, under mild conditions has been reported. This technique is significant for its room temperature application, short reaction time, and compatibility with a wide range of substrates. The approach provides a pathway for the selective reduction of nitro groups in the presence of sensitive functional groups, facilitating the synthesis of various reduced compounds in good to excellent yields (Chen et al., 2017).

Corrosion Inhibition Studies

The application of 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic conditions has been explored. The inhibitor's efficiency increases with concentration and demonstrates mixed-type inhibitory behavior. This research contributes to understanding the protective mechanisms of similar compounds against metal corrosion, with potential implications for industrial applications in enhancing the longevity and durability of metal components (Hamani et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-9(10,11)8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRTZBYTPLJFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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